Methyl pentyl methylphosphonate
Description
Methyl pentyl methylphosphonate (MPMP) is an organophosphorus compound characterized by a phosphonate core with methyl and pentyl ester groups. Its structure, (CH₃)(C₅H₁₁)P(O)(OH), confers unique physicochemical properties, including moderate hydrophobicity and reactivity. Organophosphorus compounds like MPMP are studied for their interactions with enzymes such as acetylcholinesterase (AChE) and neuropathy target esterase (NTE), which are critical in neurotoxicity assessments .
Properties
CAS No. |
170082-80-1 |
|---|---|
Molecular Formula |
C7H17O3P |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
1-[methoxy(methyl)phosphoryl]oxypentane |
InChI |
InChI=1S/C7H17O3P/c1-4-5-6-7-10-11(3,8)9-2/h4-7H2,1-3H3 |
InChI Key |
BFVHKYLTFOSXEI-UHFFFAOYSA-N |
SMILES |
CCCCCOP(=O)(C)OC |
Canonical SMILES |
CCCCCOP(=O)(C)OC |
Synonyms |
Methyl pentyl methylphosphonate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares MPMP with analogous organophosphorus esters, highlighting molecular formulas, weights, and key functional groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Methyl pentyl methylphosphonate | C₇H₁₇O₃P | 180.18 (estimated) | Methyl, pentyl |
| Hexyl methylphosphonate | C₇H₁₇O₃P | 180.18 | Methyl, hexyl |
| Ethyl methyl methylphosphonate | C₄H₁₁O₃P | 138.10 | Methyl, ethyl |
| 4-Methylpentyl methylphosphonofluoridate | C₇H₁₆FO₂P | 182.14 | Methyl, 4-methylpentyl, fluorine |
| Benzyl methyl phenylphosphonate | C₁₄H₁₅O₃P | 262.24 | Methyl, benzyl, phenyl |
Key Observations :
- Hydrophobicity : Longer alkyl chains (e.g., pentyl, hexyl) increase logP values, enhancing membrane permeability. Hexyl methylphosphonate is more hydrophobic than ethyl methyl methylphosphonate .
Enzyme Inhibition and Toxicity
Organophosphorus compounds inhibit AChE (linked to acute toxicity) and NTE (linked to delayed neurotoxicity, OPIDN). Evidence from analogs reveals critical trends:
Table 2: Enzyme Inhibition Selectivity and Toxicity
| Compound Type | ki(NTE)/ki(AChE) Ratio | Acute Toxicity (LD₅₀) | Neurotoxic Potential (OPIDN) |
|---|---|---|---|
| Short-chain (e.g., methyl, ethyl) | Low (<1) | High | Low |
| Pentyl/hexyl derivatives | High (>10) | Moderate | High |
| Fluorinated derivatives | Moderate (~5) | High | Moderate |
Mechanistic Insights :
- Pentyl Derivatives : MPMP’s pentyl group enhances selectivity for NTE over AChE, as seen in pentyl-containing OPs. This increases OPIDN risk at sub-lethal doses .
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